molecular formula C27H22N2O3 B11542595 2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11542595
M. Wt: 422.5 g/mol
InChI Key: PPCOXBVUDYHAAH-TURZUDJPSA-N
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Description

2-(benzyloxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group and a phenoxyphenyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 2-(benzyloxy)benzohydrazide with 3-phenoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzyloxy and phenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzyloxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
  • 2-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
  • 2-(benzyloxy)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Uniqueness

2-(benzyloxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both benzyloxy and phenoxyphenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Properties

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide

InChI

InChI=1S/C27H22N2O3/c30-27(25-16-7-8-17-26(25)31-20-21-10-3-1-4-11-21)29-28-19-22-12-9-15-24(18-22)32-23-13-5-2-6-14-23/h1-19H,20H2,(H,29,30)/b28-19+

InChI Key

PPCOXBVUDYHAAH-TURZUDJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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